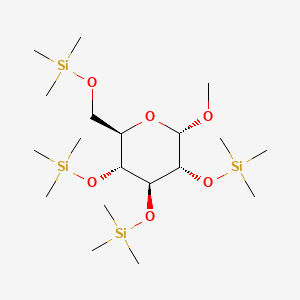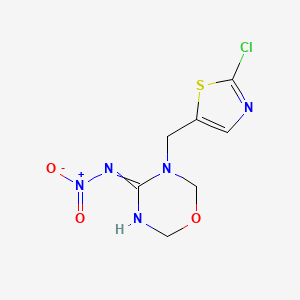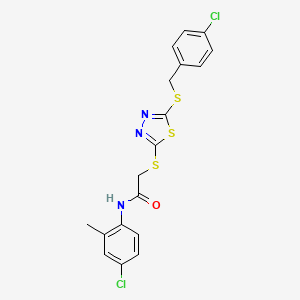
Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside typically involves the reaction of glucopyranoside with trimethylchlorosilane in the presence of a base such as N-methylmorpholine in a solvent like tetrahydrofuran . The reaction conditions include dropwise addition of trimethylchlorosilane to the reaction mixture, followed by the addition of glucopyranoside and 4-dimethyl pyridine . This method ensures high purity and repeatability of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure consistent quality and yield. The use of automated systems for the addition of reagents and temperature control is common in industrial settings to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as halides or alkoxides under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various glycosides, while oxidation and reduction can modify the functional groups on the glucopyranoside ring .
Aplicaciones Científicas De Investigación
Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of specific enzymes . The trimethylsilyl groups enhance its stability and solubility, facilitating its use in various biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside is unique due to the presence of trimethylsilyl groups, which enhance its chemical stability and reactivity compared to other glucopyranosides . This makes it particularly useful in applications requiring robust and stable reagents.
Propiedades
Número CAS |
2641-79-4 |
|---|---|
Fórmula molecular |
C19H46O6Si4 |
Peso molecular |
482.9 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R,6R)-2-methoxy-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C19H46O6Si4/c1-20-19-18(25-29(11,12)13)17(24-28(8,9)10)16(23-27(5,6)7)15(22-19)14-21-26(2,3)4/h15-19H,14H2,1-13H3/t15-,16-,17+,18-,19+/m1/s1 |
Clave InChI |
UIDVFSCIFIMDHO-FQBWVUSXSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
COC1C(C(C(C(O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053048.png)






![4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12053085.png)


![(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12053105.png)

